3-Bromo-1-(oxolan-3-ylmethyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(oxolan-3-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUKSXZIOROLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Proactive Physicochemical Profiling in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole
In the landscape of contemporary drug discovery, the principle of "fail early, fail fast" has become a guiding mantra. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability. A compound with poor aqueous solubility will likely suffer from low bioavailability, hindering its therapeutic efficacy. Similarly, a molecule that readily degrades under physiological or storage conditions is unlikely to become a successful drug. Therefore, a comprehensive understanding of a compound's solubility and stability profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.
This guide provides a detailed technical framework for the characterization of the solubility and stability of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, a novel heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, the methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both practical experimental protocols and the strategic rationale behind them.
The Pivotal Role of Solubility in Drug Development
Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Insufficient solubility can lead to low and erratic bioavailability, undermining the therapeutic potential of an otherwise potent compound. The pyrazole scaffold, while a privileged structure in many approved drugs, can present solubility challenges.[5][6][7][8][9] The lipophilicity of the pyrazole ring, combined with other structural features, can influence its interaction with water molecules.[6][7][10]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between two key solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved solid are in equilibrium.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[14][15][16][17][18] This high-throughput method is often employed in early discovery to quickly assess a compound's solubility profile.[15][17]
While kinetic solubility provides a rapid initial assessment, thermodynamic solubility is the more definitive measure required for later-stage development and formulation.[12][15]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole in aqueous buffer.
Objective: To determine the equilibrium solubility of the test compound.
Materials:
-
3-Bromo-1-(oxolan-3-ylmethyl)pyrazole (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters (low protein binding)
-
HPLC-UV system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
-
Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator set to 25°C or 37°C.
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.[13]
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification by HPLC-UV:
-
Prepare a standard stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO) at a known concentration.
-
Create a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase.
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. A typical starting condition could be a C18 column with a gradient of water and acetonitrile with 0.1% formic acid.
-
Calculate the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Protocol: Kinetic Solubility Determination (Nephelometry)
This high-throughput protocol is suitable for early-stage assessment.[17]
Objective: To rapidly assess the kinetic solubility of the test compound.
Materials:
-
3-Bromo-1-(oxolan-3-ylmethyl)pyrazole (dissolved in DMSO, e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
384-well microtiter plates
-
Laser nephelometer plate reader
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the 10 mM DMSO stock solution of the test compound directly in a 384-well plate using a liquid handler.
-
In separate wells, add PBS to serve as a blank.
-
-
Precipitation Induction:
-
Rapidly add a fixed volume of PBS (pH 7.4) to all wells containing the compound dilutions and the blank.
-
-
Measurement:
-
Immediately place the plate in a nephelometer and measure the light scattering at regular intervals for a defined period (e.g., 2 hours).
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[17]
-
Stability Assessment: Ensuring Molecular Integrity
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period.[1][2][3] Stability studies are crucial for identifying potential degradation products, understanding degradation pathways, and determining appropriate storage conditions and shelf-life.[19][20][21]
For 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, potential areas of instability include the pyrazole ring, which can be susceptible to oxidation, and the ether linkage in the oxolane ring, which could be prone to hydrolysis under acidic conditions. The carbon-bromine bond may also be a site for degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[19][20][22] These studies are essential for developing and validating stability-indicating analytical methods and for elucidating degradation pathways.[19][20][21][22] According to ICH guidelines, a target degradation of 5-20% is generally considered optimal.[22]
The following protocols outline the stress conditions for hydrolytic, oxidative, photolytic, and thermal degradation. A stock solution of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) should be prepared for these studies.
A. Hydrolytic Stability
-
Acid Hydrolysis:
-
To separate vials, add the compound stock solution to 0.1 M HCl.
-
Incubate one vial at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the above procedure using 0.1 M NaOH instead of HCl.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure using purified water instead of acid or base. No neutralization is required.
-
B. Oxidative Stability
-
To a vial, add the compound stock solution to a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a defined period (e.g., up to 72 hours).
-
Withdraw aliquots at specified time points and dilute with mobile phase for immediate HPLC analysis to prevent further degradation.
C. Photostability
-
Expose a solution of the compound in a chemically inert, transparent container to a light source that provides a combination of visible and UV light.[23][24][25][26][27] The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[24]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.[26]
-
Analyze the exposed and control samples by HPLC at appropriate time points.
D. Thermal Stability
-
Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.[1][28]
-
Also, expose a solution of the compound to elevated temperatures (e.g., 60°C).
-
Analyze the samples by HPLC at specified time points to assess the extent of degradation.
Analytical Methodology for Stability Studies
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a photodiode array (PDA) or UV detector. LC-MS can be used for the identification of degradation products.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all degradation product peaks is paramount.
Data Presentation and Interpretation
Solubility Data
| Parameter | Condition | Result (µg/mL) |
| Thermodynamic Solubility | PBS, pH 7.4, 25°C | Hypothetical Value |
| Thermodynamic Solubility | PBS, pH 7.4, 37°C | Hypothetical Value |
| Kinetic Solubility | PBS, pH 7.4, 25°C | Hypothetical Value |
Hypothetical values would be populated from experimental results.
Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C | 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH, RT | 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Light Exposure | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 60°C/75% RH (Solid) | 168 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Hypothetical values would be populated from experimental results.
Visualizing Experimental Workflows
Thermodynamic Solubility Workflow
Sources
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- 28. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data for 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data listing. It delves into the causal relationships between the molecule's structure and its spectral features, offering predictive insights grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. The guide includes detailed spectral assignments, a robust experimental protocol for data acquisition, and a complete, verifiable list of references to support the scientific discussion.
Introduction and Scientific Context
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, making the synthesis and characterization of novel pyrazole-containing molecules a significant focus of research.[2] The target molecule, 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, combines this important heterocyclic core with an oxolane (tetrahydrofuran) moiety, a common structural motif used to enhance solubility and modulate pharmacokinetic properties.
Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy remains the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole, explaining the rationale behind chemical shift assignments and coupling patterns to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system is employed for 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole.
Caption: Structure of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole with atom numbering.
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is predicted by analyzing the two primary structural fragments: the 3-bromopyrazole ring and the N1-linked oxolan-3-ylmethyl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Aromatic Region: 3-Bromopyrazole Protons (H4, H5)
The 3-bromopyrazole core gives rise to two signals in the aromatic region of the spectrum.
-
H5 Proton: The proton at the C5 position is adjacent to the point of substitution (N1). It is expected to be the most downfield of the two pyrazole protons. It will appear as a doublet due to coupling with H4. Based on data for unsubstituted pyrazole (δ ≈ 7.6 ppm for H3/H5) and N-substituted pyrazoles, the signal for H5 is predicted to be around δ 7.60 - 7.70 ppm . [3][4]* H4 Proton: The proton at the C4 position is coupled to H5. Its signal will also be a doublet with the same coupling constant as H5. This proton is generally found more upfield. For 3-bromo-1H-pyrazole, the H4 proton appears at δ 6.37 ppm. [3]N-alkylation typically induces a slight downfield shift. Therefore, the H4 signal is predicted to be in the range of δ 6.40 - 6.50 ppm .
-
Coupling: The coupling constant between these two protons, ³J(H4-H5), is expected to be small, characteristic of five-membered rings, approximately 2.0 - 3.0 Hz .
Aliphatic Region: Oxolan-3-ylmethyl Protons (H6, H7, H8, H10)
The signals from the N-alkyl substituent are more complex due to overlapping multiplets and potential diastereotopicity.
-
H6 Protons (-N-CH₂-): These two protons are on the methylene carbon (C6) directly attached to the pyrazole N1. This position deshields them, and they are diastereotopic, meaning they are chemically non-equivalent. They will couple with the H7 methine proton. This will likely result in a complex multiplet, or potentially two separate doublet of doublets, centered around δ 4.20 - 4.40 ppm .
-
H7 Proton (-CH-): This single methine proton is a key branching point. It will be coupled to the two H6 protons and the two H10 protons, resulting in a complex multiplet. Its signal is predicted in the range of δ 2.50 - 2.70 ppm .
-
H8 & H10 Protons (-O-CH₂- and -CH-CH₂-): The remaining four protons of the oxolane ring (two at C8 and two at C10) will produce complex, overlapping multiplets. Protons on carbons adjacent to the ring oxygen (C8) are more deshielded than those at C10.
-
H8 Protons: Expected in the range of δ 3.70 - 3.90 ppm .
-
H10 Protons: Expected in the range of δ 1.90 - 2.20 ppm .
-
Summary Table: Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration |
| H5 | 7.60 - 7.70 | d | 2.0 - 3.0 | 1H |
| H4 | 6.40 - 6.50 | d | 2.0 - 3.0 | 1H |
| H6a, H6b | 4.20 - 4.40 | m | - | 2H |
| H8a, H8b | 3.70 - 3.90 | m | - | 2H |
| H7 | 2.50 - 2.70 | m | - | 1H |
| H10a, H10b | 1.90 - 2.20 | m | - | 2H |
Predicted ¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Pyrazole Carbons (C3, C4, C5)
-
C3 (C-Br): The carbon atom directly bonded to the bromine atom is significantly influenced by the halogen's inductive and resonance effects. It is expected to be found significantly upfield compared to other pyrazole carbons, predicted around δ 128 - 132 ppm .
-
C5: This carbon, adjacent to the N1-substituent, is typically the most downfield of the pyrazole carbons. Its resonance is predicted in the range of δ 138 - 142 ppm .
-
C4: The C4 carbon signal is expected to be the most upfield of the pyrazole ring carbons, predicted around δ 108 - 112 ppm .
Oxolan-3-ylmethyl Carbons (C6, C7, C8, C10)
-
C6 (-N-CH₂-): The methylene carbon attached to the nitrogen will be deshielded and is predicted to appear in the range of δ 50 - 55 ppm .
-
C8 (-O-CH₂-): The carbon adjacent to the ring oxygen will be the most downfield of the aliphatic carbons, predicted around δ 72 - 76 ppm .
-
C10 (-CH-CH₂-): This methylene carbon is predicted to have a chemical shift in the range of δ 32 - 36 ppm .
-
C7 (-CH-): The methine carbon is predicted to appear around δ 38 - 42 ppm .
Summary Table: Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| C5 | 138 - 142 |
| C3 | 128 - 132 |
| C4 | 108 - 112 |
| C8 | 72 - 76 |
| C6 | 50 - 55 |
| C7 | 38 - 42 |
| C10 | 32 - 36 |
Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating, standard operating procedure for acquiring high-quality NMR data for the title compound.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a common first choice. [5][6]3. Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Standard (Optional): Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0.00 ppm). [7][8]
Instrument Configuration and Data Acquisition
The following workflow is based on a standard 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR spectral acquisition and processing.
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled sequence with a 30° pulse (e.g., zgpg30).
-
Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [6]5. Analysis: Perform peak picking and, for the ¹H spectrum, integration.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole. By deconstructing the molecule into its constituent fragments and applying fundamental NMR principles, we have established a reliable set of expected chemical shifts, multiplicities, and coupling constants. The aromatic protons of the pyrazole ring are predicted as two distinct doublets between δ 6.40 and 7.70 ppm, while the aliphatic protons of the oxolane-ylmethyl substituent present a series of complex multiplets between δ 1.90 and 4.40 ppm. The ¹³C spectrum is expected to show seven unique resonances, with characteristic shifts for the C-Br carbon and the carbons adjacent to nitrogen and oxygen atoms. The provided experimental protocol offers a standardized method for obtaining high-fidelity data for this compound, ensuring reproducibility and accuracy in synthetic and analytical workflows.
References
-
Makwana, A., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Jimeno, M. L., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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Baldy, A., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1159-1163. Retrieved from [Link]
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Organic Chemistry Data. (2021-10-20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic-Chemistry.org. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Retrieved from [Link]
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Chemistry Steps. (2024-08-01). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
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Elguero, J., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. Retrieved from [Link]
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Arkivoc. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. carlroth.com [carlroth.com]
The Pyrazole Scaffold in Modern Drug Design: From Regioselective Synthesis to Kinase Inhibition
The following technical guide provides an in-depth review of pyrazole derivatives in medicinal chemistry, focusing on synthetic regioselectivity, structure-activity relationships (SAR), and clinical applications.
Executive Summary: The Pharmacophore Advantage
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique physicochemical duality. Unlike its isomer imidazole, pyrazole possesses adjacent nitrogen atoms that create a specific dipole moment and tautomeric equilibrium crucial for ligand-target interactions.
Key Physicochemical Drivers:
-
Tautomerism: Unsubstituted pyrazoles exist in a tautomeric equilibrium (
), allowing them to adapt to different binding pockets. However, -substitution locks the tautomer, providing a rigid vector for substituent display. -
Acid-Base Profile: With a pKa of ~2.5 (for the conjugate acid), pyrazoles are significantly less basic than imidazoles (pKa ~7.0). This allows them to remain neutral at physiological pH, enhancing membrane permeability while still participating in hydrogen bonding networks as both donors (NH) and acceptors (N2).
-
Bioisosterism: The pyrazole ring frequently serves as a bioisostere for phenyl rings, amides, and carboxylic acids, improving metabolic stability and solubility.
Synthetic Architectures: The Regioselectivity Challenge
The most significant hurdle in pyrazole chemistry is controlling regiochemistry during the condensation of hydrazines with unsymmetrical 1,3-dielectrophiles.[1]
The Knorr Pyrazole Synthesis Problem
The reaction of a monosubstituted hydrazine (
-
Electronic Control: The terminal nitrogen (
) of the hydrazine is generally more nucleophilic and attacks the most electrophilic carbonyl. -
Steric Control: Bulky substituents on the diketone can direct the hydrazine attack away from the hindered carbonyl.[1]
Modern Solutions: Fluorinated Solvents
Recent advancements have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), can dramatically shift regioselectivity. These solvents act as hydrogen-bond donors, activating specific carbonyls or stabilizing polar transition states, often reversing the selectivity seen in ethanol.
Visualization: Regioselective Pathways
The following diagram illustrates the bifurcation in synthetic pathways based on solvent and conditions.
Figure 1: Divergent synthetic outcomes in pyrazole synthesis. Fluorinated solvents (TFE/HFIP) provide superior regiocontrol compared to traditional ethanolic conditions.
Therapeutic Architectures & SAR
The pyrazole scaffold is ubiquitous in FDA-approved drugs, particularly in oncology (kinase inhibitors) and inflammation (COX-2 inhibitors).
Kinase Inhibition: The "Hinge Binder" Motif
In protein kinases, the ATP-binding pocket contains a "hinge region" that connects the N- and C-terminal lobes.[2] Pyrazoles are ideal ATP mimetics.
-
Mechanism: The pyrazole nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues. If the pyrazole is
-unsubstituted, it can also act as a Hydrogen Bond Donor (HBD) to the backbone carbonyl. -
Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize pyrazole motifs to anchor the molecule within the ATP pocket, positioning other substituents to exploit the hydrophobic specificity pocket and the solvent-exposed region.
COX-2 Selectivity: The Diarylpyrazole Template
Celecoxib represents the archetype of pyrazole-based anti-inflammatory drugs.[3]
-
SAR Insight: The 1,5-diarylpyrazole scaffold is rigid. The sulfonamide group on the
-phenyl ring binds to a hydrophilic side pocket (Arg513/His90) distinct to COX-2 (which is absent in COX-1 due to the Isoleucine-to-Valine exchange). The steric bulk of the pyrazole core prevents binding to the tighter COX-1 channel.
Quantitative Summary: FDA-Approved Pyrazoles
The following table summarizes key pyrazole-based therapeutics, highlighting their structural role.
| Drug Name | Primary Target | Therapeutic Area | Pyrazole Role |
| Celecoxib | COX-2 | Inflammation | Central scaffold; orients sulfonamide for selectivity. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Linker; connects pyrrolopyrimidine to cyclopentyl group. |
| Crizotinib | ALK/ROS1 | NSCLC (Lung Cancer) | Core pharmacophore; mediates hinge binding interactions. |
| Axitinib | VEGFR | Renal Cell Carcinoma | Indazole (fused pyrazole); H-bonds to kinase hinge. |
| Avapritinib | KIT/PDGFRA | GIST | Pyrazole serves as a rigid linker in the central skeleton. |
| Pralsetinib | RET | NSCLC/Thyroid Cancer | Pyrazole core; critical for ATP-competitive binding.[4] |
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 1-Methyl-3-Arylpyrazole via Fluorinated Solvent Catalysis. Rationale: This protocol avoids the formation of the 1,5-isomer byproduct common in ethanol-based methods [1].
Materials:
-
1-Phenyl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) (Solvent, 0.5 M concentration)
-
Rotary evaporator, Silica gel (60 Å).
Step-by-Step Methodology:
-
Preparation: Dissolve 1-phenyl-1,3-butanedione (162 mg, 1.0 mmol) in TFE (2.0 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add methylhydrazine (58 µL, 1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Self-Validation: The disappearance of the diketone spot and the emergence of a single fluorescent pyrazole spot indicates success.
-
-
Work-up: Remove TFE under reduced pressure (TFE can be recovered/distilled).
-
Purification: Dissolve the residue in minimal dichloromethane and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Characterization: Verify regiochemistry using NOESY NMR. The 1,3-isomer will show an NOE correlation between the N-Methyl group and the C4-H proton, but not the aryl protons.
Mechanistic Visualization: Kinase Signaling
Understanding the downstream effects of pyrazole-based kinase inhibitors (e.g., Ruxolitinib) is vital. The following diagram maps the JAK-STAT pathway inhibition.
Figure 2: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent oncogenic gene transcription.
Future Perspectives: Covalent & PROTACs
The field is moving beyond reversible inhibition.
-
Covalent Inhibitors: Pyrazoles are being functionalized with acrylamides to target non-catalytic cysteines (e.g., Ibrutinib analogs), providing irreversible inhibition and overcoming resistance.
-
PROTACs: Pyrazole derivatives are increasingly used as the "warhead" component in Proteolysis Targeting Chimeras (PROTACs). By linking a pyrazole kinase binder to an E3 ligase ligand (like Cereblon), researchers can degrade the target protein rather than just inhibiting it [2].
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[5] Link
-
Li, G., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."[6][7] RSC Medicinal Chemistry, 2022. Link
-
Kalgutkar, A. S., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Current Medicinal Chemistry, 2000. Link
-
Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijnrd.org [ijnrd.org]
Methodological & Application
Application Note: 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole in Agrochemical Synthesis
Executive Summary
This guide details the synthetic utility and application of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole (also known as 3-Bromo-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole). This compound represents a high-value "scaffold hopping" intermediate for modern agrochemical discovery, particularly in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor modulator insecticides .
The incorporation of the oxolane (tetrahydrofuran) ring serves as a critical bioisostere for traditional alkyl or phenyl lipophilic tails. It modulates LogP (lipophilicity) to improve systemic uptake in crops while enhancing metabolic stability against oxidative degradation compared to simple alkyl chains.
Chemical Profile & Strategic Value
| Property | Description | Utility in Agrochemical Design |
| Core Structure | 3-Bromopyrazole | Versatile "Warhead Connector" via C3-Cross-Coupling. |
| N1-Substituent | (Tetrahydrofuran-3-yl)methyl | LogP Modulator: Reduces lipophilicity vs. cyclohexyl/phenyl; improves water solubility and xylem mobility. |
| C3-Position | Bromine | Synthetic Handle: Enables Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. |
| C4-Position | Unsubstituted (H) | Functionalization Site: Open for electrophilic substitution (halogenation, formylation) to build carboxamide linkers. |
Mechanism of Action Relevance[1][2][3][4]
-
SDHI Fungicides: The THF tail mimics the lipophilic "anchor" domain of fungicides like Penthiopyrad or Fluxapyroxad, fitting into the hydrophobic pocket of the SDH enzyme (Complex II) while altering water solubility profiles.
-
Insecticides: Used in optimizing the N-substituent of anthranilic diamides to fine-tune blood-brain barrier penetration in pests versus phloem mobility in plants.
Synthetic Utility & Protocols
Module A: Regioselective Synthesis of the Core
Challenge: Alkylation of 3-bromopyrazole can yield a mixture of 1,3-substituted (desired) and 1,5-substituted (undesired) isomers. Solution: Steric control and solvent polarity are leveraged to maximize the 1,3-isomer .
Protocol 1: N-Alkylation of 3-Bromopyrazole
Reagents: 3-Bromopyrazole, 3-(Bromomethyl)tetrahydrofuran, Cesium Carbonate (
-
Preparation: Dissolve 3-bromopyrazole (1.0 eq) in anhydrous MeCN (0.5 M).
-
Base Addition: Add
(1.5 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole. -
Alkylation: Add 3-(bromomethyl)tetrahydrofuran (1.1 eq) dropwise.
-
Note: The tosylate analog of the THF alcohol can be used if the bromide is unavailable.
-
-
Reaction: Heat to 60°C for 12–16 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: The 1,3-isomer (less sterically hindered) is typically the major product (>90:10 ratio).
-
-
Workup: Filter solids, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Target: 85–92%.
-
Module B: Cross-Coupling Architectures (The "Connector")
The C3-bromine is the gateway to diverse chemical space. The following protocol demonstrates the attachment of an aryl group, a common step in building the "biaryl" core of many fungicides.
Protocol 2: Suzuki-Miyaura Coupling (C3-Arylation)
Target: Synthesis of 1-((tetrahydrofuran-3-yl)methyl)-3-aryl-1H-pyrazole.
-
Charge: Combine the core intermediate (1.0 eq), Aryl-Boronic Acid (1.2 eq), and
(3-5 mol%) in a reaction vessel. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 minutes.
-
Base: Add
(2.5 eq). -
Reaction: Heat to 90°C for 4–6 hours under inert atmosphere.
-
Purification: Standard aqueous workup followed by crystallization or column chromatography.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the workflow from the raw building block to a functionalized SDHI precursor.
Caption: Step-wise synthesis of SDHI precursors using 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole as the central scaffold.
Application Case Study: SDHI Fungicide Design
Objective: Design a novel fungicide with improved systemicity compared to a biphenyl-pyrazole standard.
Hypothesis: Replacing a standard N-methyl or N-phenyl group with N-(tetrahydrofuran-3-yl)methyl will:
-
Lower LogP: Shift LogP from ~4.5 (highly lipophilic) to ~3.2 (optimal for xylem transport).
-
Maintain Binding: The THF ring occupies the same hydrophobic pocket in Complex II but offers hydrogen-bond accepting capability (ether oxygen), potentially anchoring the molecule more firmly via water-mediated bridges.
Experimental Workflow:
-
Scaffold Synthesis: Use Protocol 1 to generate the core.
-
Linker Installation: Perform Vilsmeier-Haack formylation at C4 to introduce an aldehyde.
-
Oxidation: Oxidize aldehyde to carboxylic acid (
). -
Amide Coupling: React the resulting pyrazole-4-carboxylic acid with an aniline "warhead" (e.g., 3,4-dichloroaniline or a fluorinated amine) to create the final SDHI candidate.
Safety & Handling
-
Hazards: 3-Bromopyrazoles are skin and eye irritants. The alkylating agent (3-(bromomethyl)tetrahydrofuran) is a potential alkylating agent and should be treated as a mutagen.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all alkylation steps in a fume hood.
-
Storage: Store the brominated intermediate at 2–8°C under inert gas (Argon/Nitrogen) to prevent discoloration or slow debromination over time.
References
-
BenchChem. (2025).[2] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions. Retrieved from .
-
National Institutes of Health (NIH). (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids. PubMed. Retrieved from .
-
American Chemical Society (ACS). (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] Journal of Organic Chemistry.[4][5][6] Retrieved from .
-
ChemicalBook. (2024). 3-BROMO-1H-PYRAZOLE Synthesis and Industrial Applications.[4][7][8][9][10] Retrieved from .
-
ResearchGate. (2025). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[4][10] Retrieved from .
Sources
- 1. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
methods for purification of pyrazole derivatives by chromatography
Application Note & Protocol Guide
Part 1: The Pyrazole Challenge in Chromatography
Pyrazole derivatives are ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, their purification presents a unique set of "invisible" challenges that often lead to poor recovery, broad peaks, or phantom impurities.
The Physicochemical Triad
Effective purification requires mastering three intrinsic properties of the pyrazole ring:
-
Amphotericity & pKa: Unsubstituted pyrazoles have a pKa (conjugate acid) of ~2.5 and a pKa (N-H acidity) of ~14. At neutral pH, they are predominantly neutral but possess a "sticky" basic nitrogen (N2) that interacts aggressively with residual silanols on silica gel, causing severe tailing.
-
Annular Tautomerism: Pyrazoles bearing a free N-H group exist in dynamic equilibrium between two tautomers (
- and -isomers). On the timescale of chromatography, this rapid proton exchange can manifest as peak broadening, coalescence (the "saddle" peak), or complete peak splitting, often mistaken for impurities. -
Hydrogen Bonding: The N-H moiety is a potent hydrogen bond donor, while the N=C moiety is an acceptor. This duality leads to strong self-association (dimerization) at high concentrations typical of preparative loading.
Part 2: Strategic Method Development
Decision Matrix: Selecting the Mode
Do not default to standard conditions. Use this logic gate to determine the optimal purification route.
Figure 1: Decision tree for selecting the purification mode based on pyrazole substitution and polarity.
Part 3: Detailed Protocols
Protocol A: Normal Phase Flash Chromatography (The "Deactivation" Method)
Best For: Intermediate purification of lipophilic pyrazoles. The Problem: Standard Silica (SiO2) is slightly acidic (pH ~5). Pyrazoles will protonate and bind irreversibly to the column, resulting in yield loss or elution over 20+ column volumes (CV).
Step-by-Step Methodology:
-
Column Selection: Use spherical silica (20–40 µm) to minimize backpressure.
-
Alternative: If the compound is acid-sensitive, switch to Neutral Alumina stationary phase.
-
-
Mobile Phase Preparation (The "Modifier" Rule):
-
Solvent A: Hexane or Heptane[1]
-
Solvent B: Ethyl Acetate or DCM/MeOH (9:1)
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to both Solvent A and Solvent B.
-
Why: The amine modifier preferentially binds to the silica silanols, "capping" them and allowing the pyrazole to elute based on polarity rather than ionic interaction.
-
-
Equilibration: Flush the column with 100% Solvent A (+ modifier) for 3 CVs before injection. This pre-coats the silica surface.
-
Gradient:
-
0–5 min: 0% B (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0% → 60% B.
-
Note: Pyrazoles typically elute sharper and earlier with modifiers.
-
-
Post-Run: Flush column immediately. Amine modifiers can degrade silica over long storage periods.
Protocol B: Reverse Phase Prep-HPLC (The "pH Switch" Method)
Best For: Final purity (>99%) of polar or complex pyrazoles. The Problem: At low pH (standard 0.1% TFA), pyrazoles are positively charged (protonated). While this improves solubility, it often leads to peak splitting due to the proximity of the mobile phase pH to the compound's pKa.
Step-by-Step Methodology:
-
Stationary Phase:
-
Primary Choice: C18 with "Polar Embedded" groups or "Hybrid Particle" technology (e.g., XBridge, Gemini). These resist dewetting and provide better peak shape for bases.
-
Pore Size: 100 Å (small molecules).
-
-
Mobile Phase Options:
-
Option 1: Acidic (Mass-Spec Compatible)
-
MP A: Water + 0.1% Formic Acid.
-
MP B: Acetonitrile + 0.1% Formic Acid.
-
Use Case: Standard purification. If peak splits, switch to Option 2.
-
-
Option 2: Basic (High pH Stability Required)
-
MP A: 10 mM Ammonium Bicarbonate (pH ~10 with NH₄OH).
-
Use Case:Gold Standard for Pyrazoles. At pH 10, the pyrazole is deprotonated (neutral). This increases retention on the C18 column (hydrophobic interaction) and eliminates ionic repulsion/silanol binding, resulting in ultra-sharp peaks.
-
-
-
Loading: Dissolve sample in DMSO:MeOH (1:1). Avoid pure DMSO if using Option 2 (basic), as it may cause precipitation upon injection into the aqueous buffer.
-
Gradient Strategy:
-
Start at 5% B. Shallow gradient (e.g., 1% B per minute) is often necessary to separate tautomers if they resolve kinetically.
-
Protocol C: Handling Tautomers (The "Ghost Peak" Fix)
If your chromatogram shows two peaks with identical mass (LC-MS), you are likely seeing tautomers.
Validation Test:
-
Collect the two peaks separately.
-
Re-inject each fraction immediately.
-
Result: If Peak A re-equilibrates to show both Peak A and Peak B, it is tautomerism.
-
Solution:
-
Temperature: Increase column temperature to 40–50°C. This accelerates the proton exchange rate, causing the two peaks to coalesce into a single, sharp average peak.
-
Solvent: Switch to a protic solvent (Methanol) over aprotic (Acetonitrile) to facilitate proton transfer.
-
Part 4: Quantitative Data Summary
| Parameter | Normal Phase (Standard) | Normal Phase (Optimized) | Reverse Phase (Acidic) | Reverse Phase (Basic) |
| Mobile Phase | Hex/EtOAc | Hex/EtOAc + 1% TEA | H₂O/MeCN + 0.1% TFA | 10mM NH₄HCO₃ (pH 10) / MeCN |
| Stat. Phase | Silica (Acidic) | Silica (Deactivated) | C18 (Standard) | C18 (Hybrid/High pH) |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Potential Splitting | Excellent / Sharp |
| Recovery | 60–70% (Irreversible binding) | >95% | >90% | >90% |
| Tautomer Risk | High (Slow exchange) | Low | Medium | Low (Unionized form) |
Part 5: Troubleshooting Mechanism
Figure 2: Troubleshooting logic for common pyrazole purification anomalies.
References
-
Biotage. "Purifying ionic compounds by flash column chromatography." Biotage Application Notes. [Link]
-
SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." [Link]
-
MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[6][7] [Link]
-
Chromatography Today. "The Importance of Mobile Phase pH in Chromatographic Separations." [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
Application Note: Strategic Development of Pyrazole-Based Kinase Inhibitors
Abstract
The pyrazole scaffold represents a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib). Its planar geometry and capacity for both hydrogen bond donation and acceptance allow it to mimic the adenine ring of ATP, making it an ideal hinge-binding motif. However, the development of pyrazole inhibitors is plagued by two critical challenges: synthetic regioselectivity (N1 vs. N2 substitution) and selectivity profiling across the kinome. This application note provides a rigorous, field-proven workflow for the rational design, regioselective synthesis, and biochemical validation of pyrazole-based inhibitors.
Rational Design & SAR Strategy
The Hinge-Binding Hypothesis
The success of pyrazoles stems from their ability to interact with the kinase "hinge region" (residues connecting the N- and C-terminal lobes).
-
N1 Position: Typically decorated with solubilizing groups (e.g., piperidines, morpholines) that extend into the solvent-exposed region. This is critical for ADME properties.
-
C3/C5 Positions: These vectors allow the molecule to probe the hydrophobic back pocket (gatekeeper residue interaction) or the ribose-binding pocket, driving potency and selectivity.
Visualization: The Pyrazole SAR Logic
The following diagram illustrates the iterative design cycle required to optimize a pyrazole hit into a lead candidate.
Figure 1: The iterative Design-Make-Test-Analyze (DMTA) cycle optimized for pyrazole kinase inhibitors.
Synthetic Protocols: Solving the Regioselectivity Challenge
A common failure mode in pyrazole chemistry is the formation of inseparable regioisomers during the condensation of hydrazines with unsymmetrical 1,3-diketones (Knorr Synthesis). This leads to ambiguous SAR data.
Recommendation: For high-precision SAR, utilize Chan-Lam coupling on pre-formed, unsubstituted pyrazoles. This method allows for milder conditions and better regiocontrol compared to standard SNAr or alkylation.
Protocol A: Copper-Catalyzed Chan-Lam Coupling (N-Arylation)
This protocol installs the aryl group at N1 with high fidelity, avoiding the harsh conditions of Buchwald-Hartwig coupling.
Reagents:
-
Substrate: 3,5-substituted-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)
-
Ligand: Pyridine or DMAP (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Oxidant: Compressed Air or O₂ balloon
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, charge the pyrazole derivative (1.0 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.2 mmol).
-
Activation: Add freshly activated 4Å molecular sieves (critical for moisture control).
-
Solvation: Add DCM (10 mL) followed by Pyridine (2.0 mmol).
-
Reaction: Stir vigorously at room temperature (25°C) open to the air (or under an O₂ balloon for faster rates). Monitor by LC-MS.
-
Checkpoint: The reaction typically turns from blue to green/brown as the Cu(II)/Cu(III) cycle progresses.
-
-
Workup: Filter through a Celite pad to remove copper salts. Wash with NH₄OH (10% aq) to sequester residual copper (blue aqueous layer).
-
Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR . Irradiate the N-aryl protons; if you observe enhancement at the C5-substituent, the N1 isomer is confirmed.
Visualization: Regioselectivity Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route to avoid regioisomeric impurities.
Biochemical Validation: TR-FRET Kinase Assay
Once synthesized, the inhibitor's potency must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard (e.g., Thermo Fisher's LanthaScreen™) because it eliminates background fluorescence from the inhibitor compounds themselves—a common issue with pyrazoles which can be fluorogenic.
Protocol B: LanthaScreen™ Eu Kinase Binding Assay
Principle: This assay detects the binding of an Alexa Fluor™ 647-labeled "tracer" (ATP-competitive) to the kinase. The kinase is tagged (GST or His) and bound by a Europium (Eu)-labeled antibody. When the tracer binds, FRET occurs (Eu -> Tracer). Your inhibitor displaces the tracer, causing a decrease in FRET signal.
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Eu-Anti-GST Antibody (2 nM final).
-
Kinase Tracer 236 (Concentration = K_d of tracer).
-
Target Kinase (e.g., JAK2, 5 nM final).
Step-by-Step Methodology:
-
Compound Plate: Prepare a 10-point dilution series of the pyrazole inhibitor in DMSO (Top conc: 10 µM). Transfer 100 nL to a low-volume 384-well black plate.
-
Master Mix: Prepare a solution containing the Kinase, Eu-Antibody, and Tracer in Kinase Buffer A.
-
Note: Pre-incubating the antibody and kinase is not strictly necessary but improves consistency.
-
-
Reaction: Add 10 µL of Master Mix to the assay plate.
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate the TR-FRET Ratio (Em 665 / Em 620). Plot Ratio vs. log[Inhibitor] to determine IC50.
Data Presentation: Representative Inhibitor Profile
The table below demonstrates how to structure data for a lead series, comparing the new pyrazole derivatives against a standard (e.g., Ruxolitinib).
| Compound ID | R1 (N1-Subst) | R2 (C3-Subst) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | Selectivity (JAK2/1) |
| Ref (Ruxolitinib) | Cyclopentyl | Pyrrolo[2,3-d] | 2.8 | 3.3 | 0.8x (Balanced) |
| PYR-001 | Methyl | Phenyl | 450 | 1200 | 2.6x |
| PYR-002 | t-Butyl | 4-F-Phenyl | 12 | 85 | 7.0x |
| PYR-003 | Piperidine | 4-Cl-Phenyl | 4.5 | 250 | 55x |
Table 1: Example SAR data showing how N1/C3 modification impacts potency and isoform selectivity.
Troubleshooting & Optimization
Solubility Issues
Pyrazole-aryl systems are often planar and lipophilic ("brick dust").
-
Solution: Introduce sp³ character at the N1 position. Replacing a phenyl ring with a piperidine or morpholine ethyl chain often improves aqueous solubility by >10-fold without sacrificing hinge binding.
Metabolic Stability
Unsubstituted pyrazole C4 positions are metabolic "hotspots" for CYP450 oxidation.
-
Solution: Block the C4 position with a small halogen (F, Cl) or a methyl group. This steric block prevents enzymatic oxidation and often improves potency by filling the hydrophobic pocket.
References
-
Fassihi, A. et al. (2025). "Pyrazole: A Privileged Scaffold of Medicinal Chemistry." Current Topics in Medicinal Chemistry.
-
Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation." Application Note.
-
Qiao, J. X. et al. (2013). "Chan-Lam Coupling for the Synthesis of N1-Aryl Pyrazoles." Organic Letters.
-
FDA. "Approved Kinase Inhibitors: Ruxolitinib Prescribing Information."
-
BenchChem. "Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives."
Application Notes and Protocols: The Strategic Use of 3-Bromo-Pyrazoles in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold and the Synthetic Advantage of the 3-Bromo Handle
While various methods exist to construct the pyrazole core, the functionalization of a pre-formed ring offers a powerful strategy for generating molecular diversity.[8] The 3-bromo-pyrazole synthon, in particular, has emerged as a cornerstone for synthetic chemists. The bromine atom at the C3 position serves as a versatile and reactive handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.[9][10] This regioselective functionalization is critical for efficiently building the complex diarylheterocycle motifs characteristic of many potent anti-inflammatory drugs.[11][12] This guide provides an in-depth exploration of the key methodologies employing 3-bromo-pyrazoles and detailed protocols for their application in synthesizing potential anti-inflammatory agents.
Strategic Importance: A Versatile Hub for Molecular Diversification
The utility of the 3-bromo-pyrazole lies in its ability to serve as an electrophilic partner in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are the bedrock of modern drug synthesis, allowing for the modular assembly of complex molecules from simpler, readily available building blocks. By leveraging the 3-bromo position, researchers can systematically introduce a variety of substituents—such as aryl, heteroaryl, and amino groups—to probe structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound.
Caption: Versatility of the 3-bromo-pyrazole core in cross-coupling reactions.
Key Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for C-C bond formation in pharmaceutical research.[9][11][13] It involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl moieties. For 3-bromo-pyrazoles, this reaction is instrumental in building the diaryl structures essential for COX-2 inhibition.[5] Microwave-assisted protocols have further enhanced the efficiency of this transformation, significantly reducing reaction times.[9][10][14][15]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies to improve regioselectivity in pyrazole synthesis
Status: Online | Specialist: Senior Application Scientist | Ticket ID: PYR-REGIO-001
Introduction: The "Isomer Nightmare"
Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of 1,3- and 1,5-isomers.
The pyrazole ring is a "privileged scaffold" in drug discovery (e.g., Celecoxib, Sildenafil), but its synthesis is notoriously prone to regiochemical ambiguity. The classic condensation of hydrazines with 1,3-dielectrophiles often yields mixtures because the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls are rarely sufficiently differentiated.
This guide moves beyond basic textbook theory to provide field-proven troubleshooting strategies focusing on solvent engineering, fluorinated substrates, and transition-metal bypasses.
Module 1: The Condensation Crisis (Hydrazine + 1,3-Diketones)
Q: I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. How do I predict and control the major isomer?
A: The outcome depends on the competition between electronic control and steric control .
-
The Mechanism: The reaction proceeds via a hydrazone intermediate. The hydrazine's unsubstituted NH₂ (more nucleophilic) attacks the most electrophilic carbonyl first.
-
The Problem: Often, the most electrophilic carbonyl is also the most sterically hindered, or the electronic difference is negligible.
Troubleshooting Strategy: Solvent Engineering
Do not default to ethanol. The solvent is your most powerful "switch" for regioselectivity.
| Solvent Class | Effect on Regioselectivity | Mechanism | Recommended For |
| Protic (EtOH, MeOH) | Low to Moderate | General acid catalysis; often masks electronic differences via H-bonding. | Simple, symmetrical substrates. |
| Fluorinated Alcohols (TFE, HFIP) | High (Up to 99:1) | Strong H-bond donation activates the harder electrophile; destabilizes transition states selectively. | Difficult substrates (e.g., aryl-alkyl diketones). |
| Aprotic Dipolar (DMA, DMF) | Moderate to High | Enhances nucleophilicity of hydrazine; lacks H-bonding network. | Fluorinated diketones (see below). |
The "HFIP Effect": Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to reverse or drastically enhance regioselectivity compared to ethanol. HFIP forms a specific H-bond network that activates one carbonyl over the other.
Reference: Fustero, S. et al. Chem. Rev. (2011) and J. Org.[1] Chem. (2008) demonstrated that HFIP shifts the pathway to favor the 5-substituted isomer almost exclusively in methylhydrazine condensations.
Q: My substrate has a trifluoromethyl (CF₃) group. The regioselectivity is poor in ethanol. What do I do?
A: Fluorinated 1,3-diketones exist in complex equilibria with their hydrates and enol forms. In ethanol, the solvent can interact with the CF₃-carbonyl hydrate, confusing the hydrazine attack.
The Fix: Switch to aprotic conditions or acidic media .
-
Protocol: Use N,N-dimethylacetamide (DMA) or acetic acid.
-
Why? The CF₃ group makes the adjacent carbonyl highly electrophilic. In aprotic solvents, the terminal NH₂ of the hydrazine attacks the CF₃-adjacent carbonyl directly (electronic control), leading to the 5-trifluoromethyl-1-substituted pyrazole .
Module 2: Advanced Workflows (Avoiding Condensation)
Q: Condensation is failing. Can I install substituents after forming the ring?
A: Yes, but direct alkylation of N-unsubstituted pyrazoles suffers from tautomerization issues (N1 vs. N2 attack). A superior method is Regioselective C-H Functionalization using Knochel-type magnesiation.
This method relies on the "halogen dance" or specific pKa differences on the ring.
Visualizing the Strategy
Caption: Decision tree for selecting between solvent-controlled condensation and post-synthetic C-H functionalization.
Experimental Protocols
Protocol A: HFIP-Directed Regioselective Condensation
Best for: Synthesis of N-methyl-5-arylpyrazoles from unsymmetrical diketones.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [Critical]
Step-by-Step:
-
Dissolution: Dissolve the 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; you can use TFE (2,2,2-trifluoroethanol) as a cheaper alternative, though selectivity may drop slightly.
-
Addition: Add methylhydrazine dropwise at 0°C (exothermic reaction).
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate hydrazone usually disappears quickly.
-
-
Workup: Evaporate the fluorinated solvent (recoverable by distillation).
-
Purification: The crude mixture will likely be >95:5 ratio of the desired isomer. Simple filtration or a short silica plug is usually sufficient.
Why this works: HFIP acts as a hydrogen-bond donor to the carbonyl oxygen, enhancing electrophilicity differentiation and stabilizing the transition state leading to the 5-aryl isomer.
Protocol B: Regioselective C-H Magnesiation (Knochel Method)
Best for: Installing electrophiles at C-5 of an existing pyrazole ring.
Materials:
-
1-Substituted pyrazole (e.g., 1-phenylpyrazole)
-
Reagent: TMPMgCl[2]·LiCl (Knochel-Hauser Base) - commercially available.
-
Electrophile (e.g., Iodine, Allyl bromide, Aldehydes).
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve the pyrazole in dry THF.
-
Deprotonation: Cool to -15°C. Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Incubation: Stir at -15°C for 30 minutes.
-
Quench: Add the electrophile (1.2 equiv).
-
Warm: Allow to warm to RT.
-
Result: Exclusive formation of the 1,5-disubstituted pyrazole .
References
-
Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
Gosselin, F. et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[6] Journal of Organic Chemistry, 2005.
-
Knochel, P. et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, 2009.
-
Review: "Recent Advances in the Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
For further assistance with specific substrates (e.g., sterically crowded t-butyl groups), please submit a new ticket with your structure attached.
Sources
analytical techniques for identifying impurities in pyrazole synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the critical analytical challenges in pyrazole synthesis. The pyrazole ring is a privileged scaffold in drug discovery (e.g., celecoxib, ruxolitinib), yet its synthesis—often via the condensation of hydrazines with 1,3-dicarbonyls—is prone to specific impurity profiles.
Our focus here is precision : distinguishing regioisomers that co-elute on standard C18 columns and detecting genotoxic hydrazine residues at ppm levels.
Part 1: Troubleshooting & FAQs
Category 1: Regioisomer Discrimination
Q: I have synthesized an N-substituted pyrazole, but I suspect I have a mixture of 1,3- and 1,5-isomers. Standard C18 HPLC shows a single broad peak. How can I separate and identify them?
A: The "C18 Blind Spot" is common with pyrazole regioisomers due to their identical mass and similar hydrophobicity.
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2]
-
Why it works: Unlike C18 (which relies on hydrophobicity), PFP phases utilize
interactions, dipole-dipole interactions, and shape selectivity.[3][4] Pyrazole isomers often have distinct dipole moments and electron density distributions that interact differently with the fluorine-rich PFP ring. -
Validation: If PFP fails, try a Poroshell 120 Phenyl-Hexyl column, which offers alternative
selectivity.
Q: How do I definitively assign the structure of the major isomer using NMR?
A: 1D Proton NMR is rarely sufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).
-
The Logic: You need to establish spatial proximity between the N-substituent (e.g., a methyl group or phenyl ring) and the proton on the pyrazole ring (H-5 or H-3).
-
Diagnostic Signal:
-
1,5-isomer: Strong NOE correlation between the N-substituent and the substituent at position 5 (or H-5).
-
1,3-isomer: The N-substituent is spatially distant from the C-3 substituent; NOE signals will be weak or absent.
-
Category 2: Genotoxic Impurity Tracking (Hydrazines)
Q: My synthesis uses methylhydrazine. How do I detect residual levels down to 1 ppm to meet ICH M7 guidelines?
A: Direct injection of hydrazine is difficult due to its polarity, lack of chromophore, and reactivity.
The Solution: In-situ Derivatization with Acetone.
-
Mechanism: Hydrazines react rapidly with acetone to form hydrazones (azines), which are less polar, more volatile, and have better gas chromatography (GC) characteristics.
-
Protocol: Dissolve the sample in acetone. The solvent acts as the derivatizing agent. Analyze via GC-MS in SIM (Selected Ion Monitoring) mode.
Category 3: Reaction Monitoring
Q: I see a persistent impurity at [M+2H] in my LC-MS. What is it?
A: This is likely the pyrazoline intermediate (incomplete oxidation/cyclization).
-
Cause: Pyrazole synthesis often proceeds through a dihydro-1H-pyrazole (pyrazoline) intermediate.[5] If the aromatization step is incomplete, this species remains.
-
Detection: Pyrazolines often have a different UV max than the fully aromatic pyrazole due to the broken conjugation. Check the UV spectrum at the leading/tailing edge of your product peak.
Part 2: Experimental Protocols
Protocol A: Separation of Pyrazole Regioisomers via PFP-HPLC
Use this protocol when C18 fails to resolve 1,3- vs 1,5-isomers.
-
Column Selection:
-
Primary: ACE C18-PFP or Agilent Poroshell 120 PFP (150 mm x 4.6 mm, 3 µm).
-
Alternative: Phenomenex Kinetex F5.
-
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).
-
Solvent B: Methanol (MeOH often provides better selectivity for PFP than Acetonitrile).
-
-
Gradient Method:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Temperature affects
interactions; keep constant). -
Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 5% B (Re-equilibration).
-
-
-
Data Analysis:
-
Regioisomers typically elute 1-3 minutes apart on PFP phases. The 1,5-isomer (more sterically crowded) often elutes earlier due to a larger dipole moment interacting less with the hydrophobic aspect of the phase, though this is compound-dependent.
-
Protocol B: Trace Analysis of Residual Hydrazines (GC-MS)
Standardized for Methylhydrazine (MMH) and Hydrazine.
-
Sample Preparation:
-
Weigh 100 mg of API (Active Pharmaceutical Ingredient) into a 20 mL headspace vial.
-
Add 5.0 mL of HPLC-grade Acetone .
-
Cap immediately and vortex for 1 minute.
-
Note: The acetone serves as both solvent and derivatizing agent, forming Acetone Azine (from hydrazine) or Acetone Methylhydrazone (from MMH).
-
-
Incubation:
-
Heat vial at 50°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Inlet: Splitless, 220°C.
-
Column: DB-624 or equivalent (volatile phase), 30m x 0.25mm.
-
Oven: 40°C (hold 2 min)
10°C/min 200°C. -
MS Detection (SIM Mode):
-
Target Ion (Hydrazine deriv.): m/z 112.
-
Target Ion (MMH deriv.): m/z 86.
-
-
-
Quantification:
-
Prepare standards of hydrazine in acetone (0.1 ppm to 10 ppm relative to API).
-
Plot linear regression. Limit of Quantitation (LOQ) is typically < 0.5 ppm.
-
Part 3: Data Visualization
Diagram 1: Decision Tree for Regioisomer Identification
This workflow guides the user from crude mixture to definitive structural assignment.
Caption: Workflow for distinguishing pyrazole regioisomers using HPLC column screening and NOESY NMR.
Diagram 2: Analytical Workflow for Hydrazine Impurities
Visualizing the derivatization logic for genotoxic impurity control.
Caption: Derivatization strategy for detecting trace hydrazine residues using Acetone and GC-MS.
Part 4: Comparative Data Tables
Table 1: HPLC Column Selectivity for Pyrazoles
Comparison of stationary phases for separating structural isomers.
| Stationary Phase | Separation Mechanism | Suitability for Pyrazole Isomers | Typical Mobile Phase |
| C18 (Octadecyl) | Hydrophobicity | Low . Often results in co-elution of regioisomers. | Water / Acetonitrile |
| PFP (Pentafluorophenyl) | High . Best for halogenated or aromatic isomers. | Water / Methanol | |
| Phenyl-Hexyl | Medium . Good alternative if PFP fails. | Water / Methanol | |
| Silica (Normal Phase) | Polar Adsorption | Medium . Good for prep scale, less reproducible for analytical. | Hexane / Ethyl Acetate |
Table 2: Diagnostic NMR Shifts (General Trends)
Chemical shifts (
| Position | 1,3-Isomer Shift (ppm) | 1,5-Isomer Shift (ppm) | Mechanistic Reason |
| H-4 (Ring Proton) | ~6.6 - 6.8 | ~6.4 - 6.6 | H-4 is shielded differently by the N-substituent's magnetic anisotropy. |
| N-Methyl ( | ~3.8 - 3.9 | ~3.6 - 3.7 | 1,5-isomer places |
| C-3 ( | ~148 - 150 | ~138 - 140 | Carbon shift is sensitive to direct substitution. |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency. [Link]
-
Advanced Chromatography Technologies . ACE C18-PFP Technical Brochure: Separation of Regioisomers. ACE HPLC.[2][3] [Link]
-
Liu, H., et al. (2009) . A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent Technologies . Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]
-
Oxford Instruments . Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
Validation & Comparative
assessing the metabolic stability of pyrazole-based drug candidates
Title: Metabolic Stability Assessment of Pyrazole-Based Drug Candidates: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, for the drug discovery scientist, pyrazoles present a specific metabolic "blind spot." While standard microsomal stability assays effectively capture oxidative clearance (Phase I), they frequently fail to detect N-glucuronidation —a dominant clearance pathway for pyrazoles mediated by UGT enzymes (specifically UGT1A4).
This guide objectively compares the three primary stability assessment platforms—Standard Microsomes, Supplemented Microsomes, and Cryopreserved Hepatocytes—providing the experimental logic and protocols necessary to avoid false-positive stability data.
Part 1: The Metabolic Liability of the Pyrazole Scaffold
To assess stability accurately, one must first understand the mechanism of instability. Pyrazoles are distinct from other heteroaromatics due to their susceptibility to direct Phase II conjugation without prior oxidation.
The "Silent" Clearance Pathway
In standard screening cascades, compounds are often tested in Human Liver Microsomes (HLM) supplemented only with NADPH. This activates Cytochrome P450 (CYP) enzymes.[1]
-
The Trap: If your pyrazole candidate has a free -NH (unsubstituted) or a nucleophilic nitrogen, it is a prime substrate for UGT1A4-mediated N-glucuronidation .
-
The Consequence: Standard HLM assays lack the cofactor UDPGA. Consequently, a rapidly cleared pyrazole in vivo may appear completely stable in vitro because the assay system lacks the "fuel" for the relevant enzyme.
Figure 1: The Metabolic Bifurcation of Pyrazoles This diagram illustrates why standard CYP-focused assays miss critical clearance data.
Caption: Metabolic fate of pyrazoles showing the divergence between CYP-mediated oxidation (captured by standard assays) and UGT-mediated glucuronidation (often missed).
Part 2: Comparative Assessment of Stability Assays
The following table compares the three standard methodologies specifically for pyrazole-based pharmacophores.
| Feature | Standard Microsomes (HLM) | Supplemented Microsomes (HLM + UDPGA) | Cryopreserved Hepatocytes |
| Enzymes Active | CYPs, FMOs | CYPs, FMOs, UGTs | All (CYPs, UGTs, Sulfotransferases, Aldehyde Oxidase) |
| Cofactors | NADPH (added) | NADPH + UDPGA (added) | Endogenous (intracellular) |
| Pyrazoles Suitability | Low. Misses N-glucuronidation. | Medium. Captures UGTs but requires pore-forming agents (Alamethicin). | High. The Gold Standard. Captures all pathways + transport. |
| Cost | Low | Medium | High |
| Throughput | High | Medium | Medium |
| Risk of False Stability | Critical | Moderate | Low |
Recommendation
For pyrazole candidates, Cryopreserved Hepatocytes are the mandatory validation step. If cost is prohibitive for early screening, Supplemented Microsomes must be used, but never rely solely on standard NADPH-only microsomal data.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Hepatocyte Stability Assay
This assay is self-validating because the cell membrane integrity ensures cofactor availability.
Materials:
-
Cryopreserved Human Hepatocytes (pool of >10 donors).
-
Williams' Medium E (WME) supplemented with L-glutamine.
-
Test Compound (1 µM final concentration).
-
Reference Controls: Verapamil (CYP marker), Naloxone (UGT marker - critical for this assay).
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C. Resuspend in WME.
-
Viability Check: Perform Trypan Blue exclusion. Reject if viability <75%.
-
Equilibration: Dilute cells to
cells/mL. Pre-incubate at 37°C / 5% CO2 for 10 mins. -
Initiation: Add Test Compound (1 µM) to the cell suspension.
-
Sampling: At t=0, 15, 30, 60, and 120 mins, remove 50 µL aliquots.
-
Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.
Protocol B: The "UDPGA-Supplemented" Microsomal Assay
Use this if hepatocytes are unavailable. You must permeabilize the microsomes because the active site of UGTs is luminal (inside the vesicle).
Materials:
-
Human Liver Microsomes (20 mg/mL).
-
NADPH regenerating system.[2]
-
UDPGA (Uridine 5'-diphospho-glucuronic acid).
-
Alamethicin (Pore-forming peptide).
-
Magnesium Chloride (MgCl2).
Workflow:
-
Activation: Mix microsomes (0.5 mg/mL final) with Alamethicin (25 µg/mg protein) on ice for 15 mins. This step is non-negotiable for pyrazoles to allow UDPGA entry.
-
Pre-incubation: Add Test Compound (1 µM) and MgCl2. Warm to 37°C for 5 mins.
-
Initiation: Add cofactor mix (NADPH + UDPGA).
-
Sampling: t=0, 5, 15, 30, 45 min.
-
Quenching & Analysis: Same as Protocol A.
Part 4: Data Interpretation & Logic
When analyzing data for pyrazoles, calculate the Intrinsic Clearance (
The Discrepancy Flag: If you observe the following pattern, your compound is likely undergoing N-glucuronidation:
- (Microsomes + NADPH) = Low (< 10 µL/min/mg)
- (Hepatocytes) = High (> 40 µL/min/10^6 cells)
Visualizing the Assay Workflow This diagram details the decision logic for processing pyrazole samples.
Caption: Decision tree for selecting the correct stability assay based on pyrazole substitution patterns.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability protocols).
-
Kaivosaari, S., et al. (2011). "N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and role in drug metabolism." The AAPS Journal, 13(3), 368-384. Link
-
Rowland, A., et al. (2013). "The 'protein effect' in in vitro models of hepatic clearance: comparison of microsomes and hepatocytes." Drug Metabolism and Disposition, 41(4), 844-853. Link
-
Zamek-Gliszczynski, M. J., et al. (2018). "ITC Recommendations on Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs." Clinical Pharmacology & Therapeutics, 104(5), 836-848. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Sources
A Senior Application Scientist's Guide to Evaluating the Safety and Toxicity of Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, the journey from a promising novel pyrazole compound to a safe and effective drug is paved with rigorous safety and toxicity evaluations. This guide provides an in-depth, experience-driven comparison of essential assays and methodologies, designed to empower you to build a robust preclinical safety package. We will move beyond mere protocols to explain the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to de-risking your pyrazole-based drug candidates.
Foundational Pillar: In Vitro Cytotoxicity Assessment
The initial and most fundamental question to address is whether your novel pyrazole compound exhibits general toxicity to living cells.[2][3] Answering this early prevents the costly progression of cytotoxic compounds.[4] A multi-assay approach is recommended to gain a comprehensive understanding and avoid misleading results from a single method.[5]
Core Assays for Initial Screening
Two of the most widely used and reliable methods for initial cytotoxicity screening are the MTT and LDH assays. They measure different cellular endpoints, providing complementary data on cell health.
-
MTT Assay (Measures Metabolic Activity): This colorimetric assay assesses cell viability by measuring the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, with the intensity of the color being proportional to the number of viable, metabolically active cells.[6][7]
-
LDH Assay (Measures Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][8][9] The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells.[10]
The causality behind using both is clear: a compound might inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (undetected by LDH), or vice-versa. Running these in parallel provides a more complete picture of the cytotoxic mechanism.
Caption: Workflow for initial in vitro cytotoxicity screening of novel compounds.
Experimental Protocols
Adapted from Abcam and Merck Millipore.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the novel pyrazole compound and a vehicle control.
-
Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm.
Adapted from Promega and Abcam.[8][10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[9]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[9][10]
-
Stop Reaction: Add stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[10]
Data Presentation: Comparative Cytotoxicity
All quantitative data should be summarized for easy comparison. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | Cell Line | Assay | IC50 (µM) |
| Pyrazole-A | HepG2 | MTT | 15.2 |
| Pyrazole-A | HepG2 | LDH | > 100 |
| Pyrazole-B | HepG2 | MTT | 5.8 |
| Pyrazole-B | HepG2 | LDH | 8.1 |
| Doxorubicin | HepG2 | MTT | 0.9 |
| Doxorubicin | HepG2 | LDH | 1.2 |
This table illustrates how a compound like Pyrazole-A might show mitochondrial toxicity at a lower concentration than membrane disruption, a critical insight for mechanistic investigation.
Tiered Approach to Specific Toxicity Endpoints
Once general cytotoxicity is understood, a tiered approach is necessary to investigate specific, and often more subtle, toxicities that are common reasons for drug failure.[12]
Caption: A tiered approach to evaluating specific toxicity endpoints.
Genotoxicity: Assessing Mutagenic Potential
Genotoxicity testing is a regulatory requirement and crucial for identifying compounds that can damage genetic material.[13][14] An early assessment can prevent significant downstream costs.[15]
-
Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for gene mutations.[14][16] It uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17]
-
In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage.[15][16] It detects the formation of micronuclei, which are small DNA fragments in the cytoplasm of interphase cells, indicating chromosomal breakage or loss.[15]
Cardiotoxicity: The hERG Liability
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[18][19] Therefore, early hERG screening is critical.[20]
-
hERG Binding and Functional Assays: High-throughput screening often begins with biochemical binding assays to assess a compound's affinity for the hERG channel.[21] Positive hits are then confirmed using functional assays, such as automated patch-clamp electrophysiology, which directly measure the inhibition of the hERG current in cells expressing the channel.[18] Using human iPSC-derived cardiomyocytes can provide an even more physiologically relevant model for assessing arrhythmia risk.[22]
Hepatotoxicity: A Common Hurdle
Drug-induced liver injury (DILI) is a leading cause of drug failure.[23] In vitro models are essential for early prediction.
-
Metabolomic Analysis in Liver Models: Assessing the metabolic profile of human-relevant liver models (e.g., HepG2 cells, primary human hepatocytes, or 3D liver spheroids) after treatment with a pyrazole compound can reveal hepatotoxic effects.[24][25][26] This approach identifies disturbances in cellular metabolic pathways, offering mechanistic insights into potential liver injury.[24]
ADME-Tox: Bridging In Vitro and In Vivo
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is inseparable from its toxicity profile.[12] Poor metabolic stability or the formation of toxic metabolites can be significant liabilities.
-
Metabolic Stability Assays: These assays, typically using liver microsomes or S9 fractions, determine how quickly a compound is metabolized. High metabolic instability can lead to poor bioavailability and is a common reason for candidate failure.
-
Cytochrome P450 (CYP) Inhibition Assays: Pyrazole-containing compounds can inhibit CYP enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered toxicity profiles.
In silico ADME-Tox profiling can be a cost-effective initial step to predict these properties and guide experimental design.[27][28][29]
The Transition to In Vivo Studies
While in vitro assays are powerful screening tools, in vivo studies are ultimately required to understand a compound's safety profile in a whole organism.[30] Data from in vitro studies are crucial for designing these experiments, including selecting the appropriate species and dose ranges.[31]
-
Acute Toxicity Studies: These studies determine the effects of a single high dose of the compound and help establish the maximum tolerated dose (MTD).[30][32]
-
Repeated Dose Toxicity Studies: These longer-term studies (from 14 days to several months) are designed to identify target organs for toxicity and assess the potential for cumulative effects.[30][33]
All in vivo studies should be guided by the 3Rs principles (Replacement, Reduction, and Refinement) to minimize animal use.[34]
Conclusion
Evaluating the safety and toxicity of novel pyrazole compounds is a complex, multi-faceted process that requires a logical, tiered approach. By starting with broad cytotoxicity assessments and progressively moving to more specific endpoints like genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can build a comprehensive safety profile. Integrating ADME-Tox principles throughout this process is critical for understanding the relationship between exposure and toxicity. This guide provides the strategic framework and experimental rationale to navigate this critical path in drug discovery, ultimately leading to the identification of safer and more effective therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
